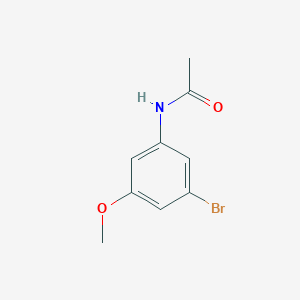![molecular formula C5H12N4S B13974388 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane CAS No. 62212-64-0](/img/structure/B13974388.png)
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thia-4,6,8,10-tetraazaspiro[45]decane is a heterocyclic compound characterized by a spiro structure that incorporates sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ketones with aromatic amines and mercaptoacetic acid in the presence of a suitable solvent like benzene . The reaction is often carried out under reflux conditions to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to introduce new functionalities into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, depending on the desired substitution.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
1-Thia-4,6,8,10-tetraazaspiro[4.5]decane has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: This compound shares a similar spiro structure but with fewer nitrogen atoms.
Thiazolopyrimidine: Another heterocyclic compound with potential medicinal applications.
1,3,4-Thiadiazole: Known for its diverse biological activities and applications in medicinal chemistry.
Uniqueness: 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is unique due to its specific combination of sulfur and nitrogen atoms within a spiro structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
62212-64-0 |
|---|---|
Molecular Formula |
C5H12N4S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
1-thia-4,6,8,10-tetrazaspiro[4.5]decane |
InChI |
InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2 |
InChI Key |
KMTZNOHOFQGGAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(N1)NCNCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


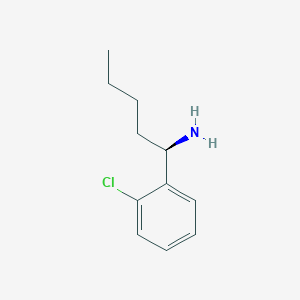

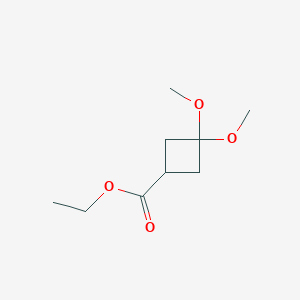
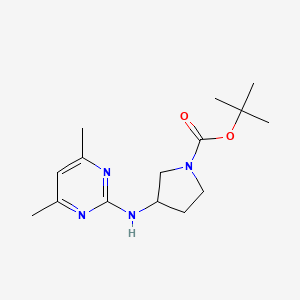

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

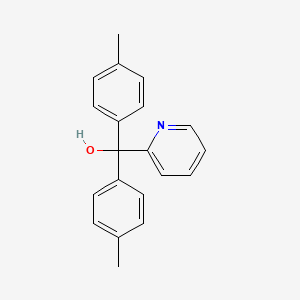


![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
